![molecular formula C7H8F2N2O B13523554 [2-(Difluoromethoxy)phenyl]hydrazine CAS No. 1094442-52-0](/img/structure/B13523554.png)
[2-(Difluoromethoxy)phenyl]hydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(Difluoromethoxy)phenyl]hydrazine is an organic compound with the molecular formula C7H8F2N2O It is characterized by the presence of a difluoromethoxy group attached to a phenyl ring, which is further bonded to a hydrazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Difluoromethoxy)phenyl]hydrazine typically involves the reaction of 2-(difluoromethoxy)benzaldehyde with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
This includes optimizing reaction conditions, solvent selection, and purification techniques to ensure consistent quality and yield in large-scale production .
Chemical Reactions Analysis
Types of Reactions
[2-(Difluoromethoxy)phenyl]hydrazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azobenzenes or nitroso derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions include azobenzenes, nitroso derivatives, amines, and various substituted phenylhydrazines. These products are often isolated and characterized using techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy .
Scientific Research Applications
Chemistry
In chemistry, [2-(Difluoromethoxy)phenyl]hydrazine is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development and other therapeutic applications .
Medicine
In medicine, this compound derivatives are explored for their potential pharmacological activities. These derivatives can interact with various biological targets, leading to potential treatments for diseases and medical conditions .
Industry
In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its unique properties make it suitable for applications in agrochemicals, polymers, and other advanced materials .
Mechanism of Action
The mechanism of action of [2-(Difluoromethoxy)phenyl]hydrazine involves its interaction with specific molecular targets and pathways. The difluoromethoxy group can enhance the compound’s ability to penetrate biological membranes, while the hydrazine moiety can form reactive intermediates that interact with enzymes, receptors, or other biomolecules. These interactions can lead to various biological effects, including inhibition of enzyme activity, modulation of receptor function, or induction of cellular responses .
Comparison with Similar Compounds
Similar Compounds
- N-(2-Difluoromethoxy-benzylidene)-N’-(4-nitro-phenyl)-hydrazine
- N-(2-Difluoromethoxy-5-nitro-benzylidene)-N’-(2,4-dinitro-phenyl)-hydrazine
- N-(2-Benzyloxy-benzylidene)-N’-(2-nitro-phenyl)-hydrazine
- N-(4-Nitro-benzylidene)-N’-(2,4,6-trichloro-phenyl)-hydrazine
Uniqueness
[2-(Difluoromethoxy)phenyl]hydrazine is unique due to the presence of the difluoromethoxy group, which imparts distinct chemical and physical properties. This group can enhance the compound’s stability, reactivity, and biological activity compared to other similar hydrazine derivatives. Additionally, the difluoromethoxy group can influence the compound’s solubility, lipophilicity, and overall pharmacokinetic profile, making it a valuable scaffold for drug discovery and development .
Properties
CAS No. |
1094442-52-0 |
|---|---|
Molecular Formula |
C7H8F2N2O |
Molecular Weight |
174.15 g/mol |
IUPAC Name |
[2-(difluoromethoxy)phenyl]hydrazine |
InChI |
InChI=1S/C7H8F2N2O/c8-7(9)12-6-4-2-1-3-5(6)11-10/h1-4,7,11H,10H2 |
InChI Key |
MQWVYMHEHVXZED-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NN)OC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Methyl-5-(trifluoromethyl)-[1,2]oxazolo[5,4-b]pyridine](/img/structure/B13523473.png)
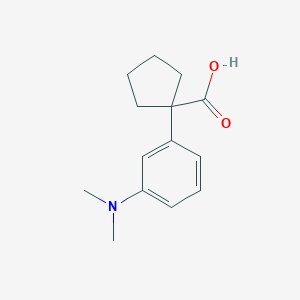
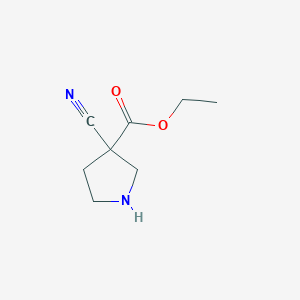
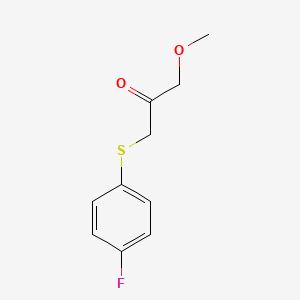
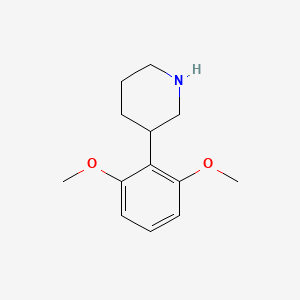
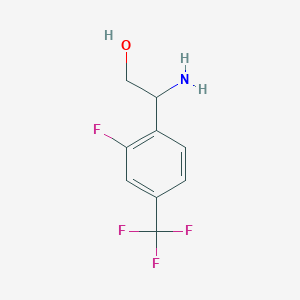
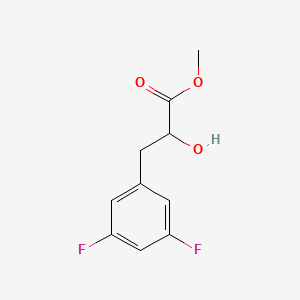
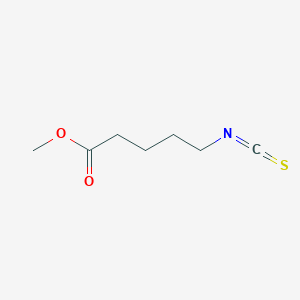



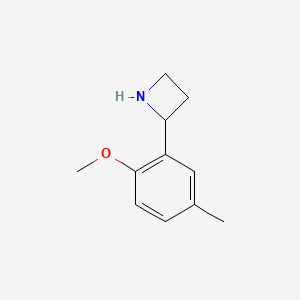
![5-Aminobicyclo[3.2.1]octane-1-carboxylic acid](/img/structure/B13523564.png)

